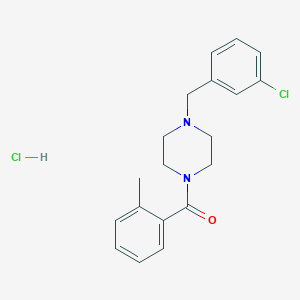![molecular formula C15H21NO2 B6047515 1-[2-(2-methylphenoxy)butanoyl]pyrrolidine](/img/structure/B6047515.png)
1-[2-(2-methylphenoxy)butanoyl]pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(2-methylphenoxy)butanoyl]pyrrolidine, commonly known as MPBP, is a synthetic compound that belongs to the class of pyrrolidine derivatives. It has been studied for its potential use in scientific research due to its unique properties and mechanism of action.
Wirkmechanismus
MPBP works by blocking the transporters that are responsible for the reuptake of dopamine, norepinephrine, and serotonin. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which can result in changes in neuronal activity and behavior.
Biochemical and Physiological Effects:
MPBP has been shown to have a range of biochemical and physiological effects. It has been found to increase locomotor activity, reduce anxiety-like behavior, and enhance learning and memory in animal models. It has also been shown to have potential therapeutic effects in conditions such as depression, anxiety, and addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MPBP in lab experiments is its high potency and selectivity for the dopamine, norepinephrine, and serotonin transporters. This allows for precise modulation of these neurotransmitters without affecting other systems in the brain. However, one limitation is that MPBP has a relatively short half-life, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are several future directions for research on MPBP. One area of interest is its potential therapeutic effects in conditions such as depression, anxiety, and addiction. Another area of interest is its role in modulating the activity of other neurotransmitter systems in the brain. Additionally, further research is needed to understand the long-term effects of MPBP and its potential for abuse.
Synthesemethoden
MPBP can be synthesized through a multi-step process starting with the reaction of 2-methylphenol with butyryl chloride to form 2-(2-methylphenoxy)butanoyl chloride. This intermediate is then reacted with pyrrolidine to form MPBP. The purity of the final product can be improved through recrystallization and chromatographic methods.
Wissenschaftliche Forschungsanwendungen
MPBP has been studied for its potential use in scientific research due to its ability to modulate the activity of certain neurotransmitters in the brain. It has been shown to act as a potent and selective inhibitor of the reuptake of dopamine, norepinephrine, and serotonin. This makes it a valuable tool for studying the role of these neurotransmitters in various physiological and pathological conditions.
Eigenschaften
IUPAC Name |
2-(2-methylphenoxy)-1-pyrrolidin-1-ylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-3-13(15(17)16-10-6-7-11-16)18-14-9-5-4-8-12(14)2/h4-5,8-9,13H,3,6-7,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCXMELOHLGKHFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCCC1)OC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylphenoxy)-1-(pyrrolidin-1-yl)butan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 5-ethyl-2-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B6047456.png)

![N-[(5-chloro-1H-indol-2-yl)methyl]-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6047472.png)
![N-(4-chlorophenyl)-2-[(3,4-dimethylphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B6047480.png)

![N-[(1-ethyl-2-pyrrolidinyl)methyl]-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B6047487.png)
![5-chloro-N-{2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}-2-methoxybenzamide](/img/structure/B6047491.png)
![methyl 7-(1,5-dimethyl-1H-pyrazol-4-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6047493.png)
![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-[1-(4-fluorophenyl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B6047504.png)
![8-[(4-methylphenyl)amino]-1-naphthalenesulfonic acid ammoniate](/img/structure/B6047511.png)
![N,N-dimethyl-2-{4-[2-(trifluoromethyl)benzoyl]-2-morpholinyl}ethanamine](/img/structure/B6047519.png)
![N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-5-iodo-2-furamide](/img/structure/B6047524.png)